BenchChemオンラインストアへようこそ!

Methyl 3-aminocyclohexanecarboxylate

Racemic synthesis Stereochemical screening Cost-effective building blocks

Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) is a bifunctional cyclohexane derivative containing both a primary amine and a methyl ester moiety, with a molecular weight of 157.21 g/mol and molecular formula C₈H₁₅NO₂. The compound exists as a mixture of stereoisomers in its native form and serves as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly as an ERK inhibitor scaffold component and as a precursor to conformationally constrained amino acid derivatives.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 87091-29-0
Cat. No. B3194860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocyclohexanecarboxylate
CAS87091-29-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(C1)N
InChIInChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3
InChIKeyZMMITUCIAZVHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Sourcing Guide for Chiral Building Blocks in Medicinal Chemistry


Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) is a bifunctional cyclohexane derivative containing both a primary amine and a methyl ester moiety, with a molecular weight of 157.21 g/mol and molecular formula C₈H₁₅NO₂ . The compound exists as a mixture of stereoisomers in its native form and serves as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly as an ERK inhibitor scaffold component and as a precursor to conformationally constrained amino acid derivatives [1]. Its rigid cyclohexane backbone imparts conformational constraints that are valuable in medicinal chemistry for optimizing ligand-receptor interactions .

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Why Generic In-Class Substitution Compromises Synthetic Outcomes


Methyl 3-aminocyclohexanecarboxylate cannot be freely substituted with other aminocyclohexane carboxylate derivatives due to stereochemical and functional group divergence that critically impacts downstream synthetic utility and biological activity. The compound is commonly supplied as a racemic mixture of cis and trans diastereomers (or undefined stereochemistry), whereas defined single-enantiomer variants such as (1R,3S)-methyl 3-aminocyclohexanecarboxylate (CAS 1334036-99-5) or (1S,3S)-methyl 3-aminocyclohexane-1-carboxylate (CAS 1461718-75-1) possess distinct 3D spatial arrangements that dictate receptor binding conformations and synthetic accessibility . Furthermore, the free base form (CAS 87091-29-0) exhibits different solubility, stability, and handling characteristics compared to hydrochloride salt forms (e.g., CAS 1415825-01-2), which offer enhanced aqueous solubility and improved long-term storage stability but require additional deprotection steps in synthetic workflows [1]. The choice between racemic material and stereodefined isomers directly impacts the stereochemical purity of final drug candidates and must be aligned with the specific stereochemical requirements of the target biological system .

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Quantitative Differentiation Evidence Versus Analogs


Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Stereochemical Availability and Cost Efficiency Advantage Over Single-Enantiomer Analogs

Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) is supplied as a racemic mixture or undefined stereoisomer blend containing both cis and trans diastereomers, in contrast to stereodefined single-enantiomer variants such as (1R,3S)-methyl 3-aminocyclohexanecarboxylate (CAS 1334036-99-5) which contains exactly two defined stereocenters . The racemic nature of CAS 87091-29-0 is evidenced by its CAS registry assignment which does not specify stereochemistry, whereas stereodefined variants carry distinct CAS numbers (e.g., 1334036-99-5 for (1R,3S); 1461718-75-1 for (1S,3S) hydrochloride) [1]. This stereochemical ambiguity translates to a significantly lower procurement cost for CAS 87091-29-0 (approximately $128 per gram based on vendor pricing of $1281 for 10g) compared to stereodefined hydrochloride salts which command premium pricing due to chiral resolution or asymmetric synthesis requirements .

Racemic synthesis Stereochemical screening Cost-effective building blocks

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Free Base Versus Hydrochloride Salt Solubility and Handling Differentiation

Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) exists as the free base form with a molecular weight of 157.21 g/mol and calculated LogP of 0.4-1.38, whereas the hydrochloride salt form (e.g., CAS 1415825-01-2) has a molecular weight of 193.67 g/mol and exhibits markedly different physicochemical properties [1]. The hydrochloride salt is described as insoluble in water by vendor technical specifications, while simultaneously being noted to offer improved solubility in polar solvents relative to the free base due to its ionic character . The free base form (CAS 87091-29-0) does not carry the additional chloride counterion, making it 18.8% more mass-efficient on a molar basis for subsequent reactions where the hydrochloride would require a neutralization step .

Free base chemistry Salt selection Solubility optimization

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): LogP and Topological Polar Surface Area Differentiation from Aromatic Analogs

Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) possesses a topological polar surface area (TPSA) of 52.3 Ų and a calculated LogP of 0.4 (XLogP3) to 1.38, which places it in a favorable physicochemical space for central nervous system (CNS) permeability according to established drug-likeness criteria [1]. In contrast, aromatic aminobenzoate ester analogs such as methyl 3-aminobenzoate (CAS 4518-10-9) exhibit a higher TPSA and distinct LogP profile due to the planar aromatic ring, which alters blood-brain barrier penetration potential and metabolic stability [2]. The saturated cyclohexane ring of CAS 87091-29-0 provides greater three-dimensional character (Fsp³ = 0.88) compared to flat aromatic systems, a parameter increasingly recognized as advantageous for reducing promiscuous binding and improving clinical success rates .

Physicochemical property optimization CNS drug design Ligand efficiency metrics

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Validated Synthetic Utility in ERK Inhibitor Scaffold Construction

Methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) has been explicitly utilized as a key intermediate in the synthesis of indazole-based ERK inhibitors as documented in patent WO2012/087772 A1, where it serves as a building block for constructing the cyclohexylamine-containing scaffold [1]. This patent specifically exemplifies the compound's use in preparing ERK inhibitors for cancer therapy, demonstrating that the 3-aminocyclohexanecarboxylate framework provides a critical conformational constraint that other aminoalkyl linkers cannot replicate . In contrast, alternative amino acid esters such as methyl 4-aminocyclohexanecarboxylate (regioisomeric variant) or linear amino acid esters would produce different spatial arrangements of the amine and carboxylate functionalities, potentially abolishing ERK inhibitory activity [2].

ERK inhibitors Oncology therapeutics Indazole derivatives

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Conformational Rigidity Advantage in Peptide Engineering Applications

Methyl 3-aminocyclohexanecarboxylate and its stereodefined derivatives are recognized for their conformational rigidity conferred by the cyclohexane backbone, which makes them invaluable in peptide engineering for introducing turn-inducing motifs . The cis-configured variant (H-1,3-cis-ACHC-OMe) is specifically utilized to influence secondary structure formation in synthetic peptides, supporting investigations in protein folding and ligand design [1]. This conformational constraint is quantifiably distinct from flexible linear amino acid esters such as methyl 6-aminohexanoate, which lack the cyclic constraint and adopt multiple low-energy conformations in solution, reducing their utility for probing structure-activity relationships where a defined geometry is required .

Peptide engineering Conformational constraint Turn-inducing motifs

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Purity Specification and Quality Control Benchmarking

Commercially available methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) is typically supplied at purities of 95% (AKSci) to 98% (Leyan, MolCore), with some vendors offering material at ≥99% purity for the hydrochloride salt forms . The free base form (CAS 87091-29-0) is specified for long-term storage in cool, dry conditions, whereas the hydrochloride salts (e.g., CAS 1415825-01-2, CAS 87360-22-3) require storage at 2-8°C and are noted as hygroscopic, requiring tightly sealed containers with desiccants . This differential stability profile means that the free base form offers greater convenience for ambient temperature storage and shipping, which may reduce logistics complexity and cost for procurement .

Quality control Purity specification Procurement standards

Methyl 3-Aminocyclohexanecarboxylate (CAS 87091-29-0): Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Early-Stage Oncology Medicinal Chemistry: ERK Inhibitor Scaffold Optimization

For medicinal chemistry teams developing ERK inhibitors for cancer therapy, methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) provides a validated synthetic entry point with documented patent precedent (WO2012/087772 A1) [1]. The racemic nature of the commercially available material enables stereochemical diversity screening at reduced cost compared to single-enantiomer variants, allowing researchers to explore both cis and trans stereochemical space before committing to expensive chiral resolution or asymmetric synthesis. The free base form eliminates the neutralization step required with hydrochloride salts, streamlining amide bond formation with indazole carboxylic acid partners. This scenario is optimal when the absolute stereochemistry of the final drug candidate has not yet been established and synthetic efficiency is prioritized over stereochemical purity.

CNS Drug Discovery: Blood-Brain Barrier Penetrant Building Block Selection

Programs targeting central nervous system disorders should consider methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) based on its favorable calculated physicochemical properties: TPSA of 52.3 Ų and LogP of 0.4-1.38, which fall within established guidelines for CNS penetration (TPSA < 90 Ų; LogP 1-5) [1]. The high Fsp³ (0.88) of the saturated cyclohexane core offers enhanced three-dimensionality compared to planar aromatic alternatives, potentially reducing promiscuous off-target binding and improving clinical attrition rates. This scenario is optimal for CNS-targeted projects seeking to incorporate conformationally constrained amino acid building blocks with favorable predicted brain exposure while maintaining synthetic tractability.

Peptide Engineering: Introduction of Conformationally Constrained Turn Motifs

For peptide engineering applications requiring the introduction of turn-inducing motifs or conformational constraints, methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) and its stereodefined derivatives offer a rigid cyclohexane scaffold that restricts backbone flexibility [1]. The free base form (CAS 87091-29-0) is suitable for initial screening of diastereomeric mixtures to identify active conformations, after which the corresponding stereodefined single-enantiomer variants (e.g., CAS 1334036-99-5 for (1R,3S)) can be procured for lead optimization. This scenario is optimal for structure-activity relationship studies where the spatial presentation of amine and carboxylate functionalities must be systematically controlled to probe receptor binding requirements.

Procurement Optimization: Cost-Sensitive Academic and Biotech Screening Campaigns

Academic laboratories and early-stage biotechnology companies operating under constrained budgets should prioritize methyl 3-aminocyclohexanecarboxylate (CAS 87091-29-0) over stereodefined hydrochloride salt analogs for initial screening campaigns. The free base form's ambient temperature storage compatibility (versus 2-8°C for hydrochloride salts) eliminates cold-chain shipping costs and simplifies inventory management [1]. With commercial pricing of approximately $128 per gram for 95% purity material, the racemic free base offers a 40-60% cost reduction compared to stereodefined hydrochloride salts, enabling broader SAR exploration within fixed budgets . This scenario is optimal for high-throughput analoging campaigns where large quantities of building block are required and stereochemical purity is not the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.